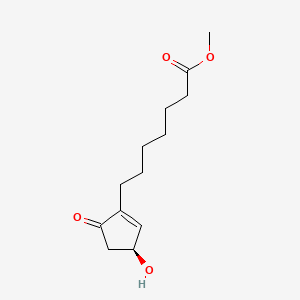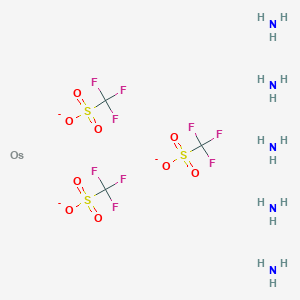![molecular formula C26H26N6 B1599700 2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole CAS No. 23554-98-5](/img/structure/B1599700.png)
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Overview
Description
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole is a fluorescent dye belonging to the Hoechst series, which are known for their ability to bind to DNA. These dyes are widely used in various scientific research applications due to their high affinity for DNA, particularly A/T-rich regions. This compound exhibits strong fluorescence when bound to DNA, making it an excellent tool for DNA staining and quantitation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole involves the preparation of a bisbenzimide structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The benzimidazole core undergoes substitution reactions to introduce various functional groups, such as methyl and piperazinyl groups, which are essential for the dye’s binding properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzimidazole core and subsequent substitution reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole primarily undergoes the following types of reactions:
Binding to DNA: The dye binds to the minor groove of double-stranded DNA, particularly A/T-rich regions, through non-covalent interactions.
Fluorescence Enhancement: Upon binding to DNA, the fluorescence intensity of this compound is significantly enhanced
Common Reagents and Conditions
DNA Binding: The binding reaction typically occurs in aqueous buffers, such as phosphate-buffered saline (PBS), at physiological pH.
Fluorescence Measurement: The fluorescence is measured using spectroscopic techniques, with excitation and emission wavelengths around 356 nm and 451 nm, respectively
Major Products Formed
The major product formed from the interaction of this compound with DNA is a fluorescent DNA-dye complex, which is used for various analytical and imaging applications .
Scientific Research Applications
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole has a wide range of scientific research applications, including:
DNA Staining: Used extensively for staining DNA in living and fixed cells, enabling visualization of nuclear content and cell cycle analysis.
Flow Cytometry: Employed in flow cytometry for cell sorting and analysis based on DNA content.
Microscopy: Utilized in fluorescence microscopy to study cellular structures and dynamics.
Drug Delivery: Investigated for its potential in targeting DNA for drug delivery applications.
Mechanism of Action
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole exerts its effects by binding to the minor groove of double-stranded DNA, particularly A/T-rich regions. This binding enhances the dye’s fluorescence, allowing for the visualization and quantitation of DNA. The molecular targets include the DNA minor groove, and the pathways involved are primarily related to non-covalent interactions between the dye and DNA .
Comparison with Similar Compounds
Similar Compounds
Hoechst 33258: The parent compound with similar DNA binding properties.
Hoechst 33342: Another analog with slightly different spectral properties and cell permeability.
DAPI: A widely used DNA stain with similar applications but different binding characteristics
Uniqueness
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole is unique due to its specific binding affinity for A/T-rich regions of DNA and its enhanced fluorescence upon binding. This makes it particularly useful for applications requiring high sensitivity and specificity in DNA staining and quantitation .
Properties
IUPAC Name |
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6/c1-17-3-5-18(6-4-17)25-27-21-9-7-19(15-23(21)29-25)26-28-22-10-8-20(16-24(22)30-26)32-13-11-31(2)12-14-32/h3-10,15-16H,11-14H2,1-2H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISCTNULNFGYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435164 | |
| Record name | Hoechst 33258 analog 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23554-98-5 | |
| Record name | Hoechst 33258 analog 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


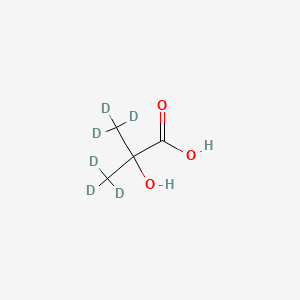


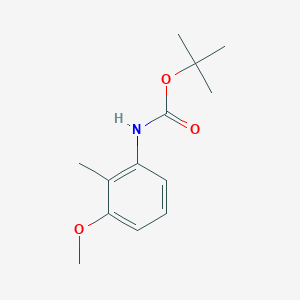


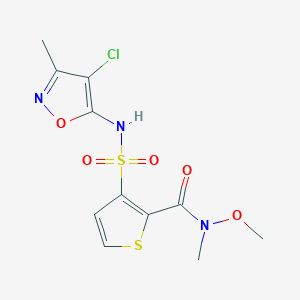
![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)
